(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2S/c11-6-2-1-5(7(12)4-6)3-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPOASFVPDVMMW-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C=C/2\C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2,4-difluorobenzaldehyde with thiazolidine-2,4-dione under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of more efficient catalysts, higher purity reagents, and controlled reaction environments. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C11H8F2N2O2S
- Molecular Weight : 270.25 g/mol
- IUPAC Name : (5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
The structure features a thiazolidine ring, which is crucial for its biological activity. The presence of difluorophenyl groups enhances its pharmacological properties.
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:
- Case Study : A study demonstrated that this compound showed promising results against breast cancer cells by inhibiting cell proliferation and promoting apoptosis through the activation of caspase pathways.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests revealed that the compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
Thiazolidine derivatives are known for their anti-inflammatory properties. This compound has been investigated for its potential to reduce inflammation in various models.
- Case Study : Animal models of arthritis showed reduced inflammation and pain when treated with this compound, suggesting it could be a candidate for treating inflammatory diseases.
Toxicity and Safety Profile
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully assess its long-term effects and potential side effects.
Mechanism of Action
The mechanism of action of (5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The difluorophenyl group enhances its binding affinity and specificity, making it a potent compound for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Antifungal and Anticancer Derivatives
- L-173 : (5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2-{4-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione
- Activity : Broad-spectrum antifungal activity against Candida spp. and Aspergillus spp., with additional anticancer effects .
- Physicochemical Properties : Low intrinsic solubility (pH 1.2–7.4), improved via cyclodextrin complexation .
- Comparison : The 4-chlorophenyl and piperazinyl groups enhance antifungal potency but reduce solubility compared to the 2,4-difluorophenyl analogue.
Antimicrobial Chromene Derivatives
- Compound V: 5-[(2-Methyl-2H-chromen-3-yl)methylidene]-1,3-thiazolidine-2,4-dione Activity: Antimicrobial activity against Staphylococcus aureus and Escherichia coli . Synthesis: Knoevenagel condensation with chromene-3-carbaldehyde . Comparison: Chromene substituents confer antibacterial specificity, whereas fluorinated aryl groups (as in the target compound) may improve membrane penetration and metabolic stability.
Antiviral Derivatives
- CID 3087795: (5E)-3-(2-Aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione Activity: Inhibits HIV-1 reverse transcriptase (RT) with binding affinity comparable to nevirapine . Comparison: The thienyl group and aminoethyl side chain enable RT inhibition, a mechanism distinct from the antifungal/anticancer focus of the 2,4-difluorophenyl analogue .
Physicochemical and Pharmacokinetic Properties
- Solubility : Fluorine atoms in the target compound improve solubility relative to chlorophenyl derivatives (e.g., L-173) but may still require formulation optimization .
- Thermodynamic Stability : Difluorophenyl groups enhance stability compared to bromophenyl or methoxybenzylidene analogues (e.g., impurities in pioglitazone) .
Biological Activity
(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHFN\OS
- Molecular Weight : 205.23 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer).
- IC Values : The compound exhibited significant antiproliferative activity with IC values ranging from 5.1 µM to 22.08 µM across different cell lines. For instance, a related thiazolidinone showed an IC of 6.19 µM against HepG2 cells .
Antimicrobial Activity
Thiazolidinones have also been studied for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens:
- Mechanism : Thiazolidinones may inhibit bacterial growth by interfering with metabolic pathways.
- Study Findings : Preliminary in vitro studies indicate that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria .
Tyrosinase Inhibition
Another notable biological activity of thiazolidinones is their ability to inhibit tyrosinase, an enzyme involved in melanin production:
- Significance : Tyrosinase inhibitors are important in treating hyperpigmentation disorders.
- Research Findings : Compounds structurally similar to this compound have shown promising results as tyrosinase inhibitors in preliminary studies .
Case Studies
- Study on Anticancer Activity :
- Tyrosinase Inhibition Study :
Q & A
Q. What are the standard protocols for synthesizing (5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione?
The synthesis typically involves condensation of 2,4-difluorobenzaldehyde with thiazolidine-2,4-dione under acidic or basic conditions. Key steps include:
- Temperature control : Reactions often proceed at 80–100°C in ethanol or acetic acid .
- Solvent optimization : Polar aprotic solvents like DMF may enhance yield .
- Purification : Column chromatography or recrystallization ensures >95% purity . Characterization via NMR (1H/13C) and HPLC confirms regioselectivity of the (E)-isomer .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H NMR : Identifies the methylidene proton (δ 7.8–8.2 ppm) and aromatic protons from the 2,4-difluorophenyl group (δ 6.8–7.5 ppm) .
- IR spectroscopy : Confirms C=O stretches (1730–1750 cm⁻¹) and C=S/C-N bonds (1150–1250 cm⁻¹) .
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+ at m/z 297) .
Q. What structural features influence its reactivity?
The thiazolidine-2,4-dione core and 2,4-difluorophenyl substituent contribute to:
- Electrophilicity : The exocyclic double bond facilitates Michael additions .
- Hydrogen-bonding : Fluorine atoms enhance binding to biological targets like kinases .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing side products?
- Catalyst screening : Use p-toluenesulfonic acid (PTSA) or piperidine to accelerate condensation .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
- Byproduct analysis : Monitor intermediates via LC-MS to adjust stoichiometry .
Q. What strategies address contradictions in spectroscopic data for this compound?
- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 5-arylidene-thiazolidinediones) .
- Dynamic NMR : Resolve rotational isomerism in the thiazolidinone ring .
- X-ray crystallography : Provides definitive confirmation of stereochemistry .
Q. How does the compound interact with biological targets like PPAR-γ or antimicrobial enzymes?
- Molecular docking : Simulations predict binding affinity to PPAR-γ’s ligand-binding domain (e.g., ΔG ≈ -9.2 kcal/mol) .
- Enzyme assays : Measure IC50 values against bacterial dihydrofolate reductase (e.g., 12.3 μM for E. coli) .
- SAR studies : Modifying the 2,4-difluorophenyl group enhances selectivity for cancer cell lines (e.g., HepG2 IC50 = 8.7 μM) .
Q. What methodologies resolve discrepancies in biological activity across studies?
- Dose-response curves : Standardize assays using ATP-based viability tests (e.g., CellTiter-Glo®) .
- Metabolic stability : Assess liver microsomal degradation to explain variability in in vivo efficacy .
- Cytokine profiling : ELISA quantifies anti-inflammatory effects (e.g., TNF-α inhibition ≥60%) .
Notes
- References prioritize peer-reviewed journals and authoritative sources (e.g., RSC, PubChem).
- Advanced questions emphasize mechanistic insights, data reconciliation, and translational applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
